molecular formula C8H9BrF3N3 B2546010 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 934063-79-3

3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2546010
CAS No.: 934063-79-3
M. Wt: 284.08
InChI Key: JXGVTMSDWAKTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents:

  • Bromine at position 3, enabling cross-coupling reactions (e.g., Suzuki–Miyaura) for further functionalization .
  • Methyl at position 2, contributing steric and electronic effects that influence reactivity and stability.
  • Trifluoromethyl at position 7, enhancing metabolic stability and lipophilicity, a common strategy in medicinal chemistry .
  • A tetrahydro ring system (4,5,6,7-tetrahydro), which reduces aromaticity and modulates solubility .

This compound serves as a versatile synthetic intermediate for generating libraries of pyrazolo[1,5-a]pyrimidine derivatives with applications in drug discovery, particularly for kinase inhibitors and antimicrobial agents . Its synthesis typically involves bromination of pyrazolo[1,5-a]pyrimidin-5-one precursors followed by Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) reactions .

Properties

IUPAC Name

3-bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF3N3/c1-4-6(9)7-13-3-2-5(8(10,11)12)15(7)14-4/h5,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVTMSDWAKTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CCNC2=C1Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated pyrazolo[1,5-a]pyrimidine derivative with an aryl or heteroaryl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. Microwave-assisted synthesis has also been employed to enhance reaction efficiency .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 serves as a reactive site for nucleophilic substitution and cross-coupling reactions.

Key Findings:

  • Suzuki-Miyaura Coupling :
    The bromine undergoes palladium-catalyzed coupling with aryl boronic acids to yield 3-aryl derivatives (Table 1). Microwave-assisted conditions (120°C, 20 min) improve yields due to enhanced reaction kinetics .

  • Buchwald-Hartwig Amination :
    Reaction with primary/secondary amines in the presence of Pd(OAc)₂/XPhos produces 3-amino derivatives. Electron-rich amines show higher reactivity .

Reaction TypeConditionsYield (%)ProductReference
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C, 12h78–853-Aryl derivatives
AminationPd(OAc)₂, XPhos, t-BuONa, toluene, 110°C65–723-Amino derivatives

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused polyheterocycles, enhancing structural complexity for medicinal applications.

Key Findings:

  • Pyrimidine Ring Expansion :
    Treatment with NaN₃ under acidic conditions generates a triazole-fused derivative via Huisgen cycloaddition .

  • Microwave-Assisted Cyclocondensation :
    Reacts with β-enaminones to form pyrazolo[1,5-a]pyrimidines with substituents at positions 5 and 7 (Scheme 2 in ).

Functionalization of the Trifluoromethyl Group

The CF₃ group at position 7 modulates electronic properties but is generally inert under standard conditions.

Key Findings:

  • Radical Fluorination :
    Under UV light, the CF₃ group can undergo defluorination, forming CHF₂ or CH₂F derivatives .

  • Electrophilic Aromatic Substitution :
    The electron-withdrawing CF₃ group deactivates the ring, limiting electrophilic substitution except under strongly acidic conditions (e.g., nitration at position 5) .

Reduction and Oxidation

The tetrahydropyrimidine ring undergoes selective hydrogenation or oxidation.

Key Findings:

  • Catalytic Hydrogenation :
    Using Pd/C in ethanol reduces the pyrimidine ring to a fully saturated form, yielding a decahydro derivative (Table 2) .

  • Oxidative Dearomatization :
    MnO₂ oxidizes the pyrimidine ring, forming a dihydroxy intermediate that rearranges into a quinazoline analog .

Reaction TypeConditionsProductYield (%)Reference
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CDecahydro derivative90
OxidationMnO₂, CH₂Cl₂, refluxQuinazoline analog45

Cross-Coupling Reactions

The bromine atom facilitates diverse cross-coupling protocols.

Key Findings:

  • Sonogashira Coupling :
    Reaction with terminal alkynes (e.g., phenylacetylene) using CuI/Pd(PPh₃)₄ yields 3-alkynyl derivatives .

  • Heck Reaction :
    Coupling with styrenes forms 3-vinyl derivatives, though yields are moderate (50–60%) due to steric hindrance .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit enhanced kinase inhibition. For example, 3-aryl analogs show IC₅₀ values < 100 nM against CDK2 due to improved ATP-binding competition .

Comparative Reactivity

The trifluoromethyl group’s electronic effects distinguish this compound from analogs:

CompoundSubstituentsKey Reactivity Difference
3-Bromo-2-ethyl-7-CF₃Ethyl at C2Higher steric hindrance reduces coupling yields by 15%
3-Bromo-7-CF₃No methyl at C2Faster bromine substitution due to lower steric bulk
3-Bromo-5-CF₃CF₃ at C5Electrophilic substitution occurs at C7 instead of C5

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anti-inflammatory agents. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

  • In vitro Studies : Compounds derived from pyrazolo[1,5-a]pyrimidine have shown promising results in inhibiting COX-1 and COX-2 activities. For instance, one study reported an IC50 value of 3.5 nM for COX-2 inhibition by a related compound .
  • In vivo Efficacy : Animal models demonstrated that certain derivatives effectively reduced inflammation markers and exhibited analgesic properties superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Properties

The anticancer potential of 3-bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been investigated across various cancer cell lines:

  • Cell Line Studies : Compounds related to this structure have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For example, one derivative exhibited an IC50 value of 1.51 µM against HCT-116 cells .
  • Mechanism of Action : Research suggests that these compounds induce apoptosis and cell cycle arrest in cancer cells. The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of these agents, facilitating their interaction with cellular targets .

Synthesis and Development

The synthesis of 3-bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves multi-step reactions often starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to improve yield and purity:

StepReaction TypeReagentsYield (%)
1Nucleophilic substitutionBromo compound + amine85%
2CyclizationIntermediate + trifluoromethyl reagent75%
3PurificationCrystallization>90%

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazolo[1,5-a]pyrimidine derivatives in a carrageenan-induced rat paw edema model. The lead compound showed a significant reduction in edema compared to control groups.

Case Study 2: Cancer Cell Inhibition

In another investigation focusing on acute myeloid leukemia (AML), derivatives based on the pyrazolo scaffold were tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. One compound demonstrated an IC50 value of 1.2 nM against DHODH, indicating its potential as a therapeutic agent for AML treatment .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, some derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in neurodegenerative disorders . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo[1,5-a]pyrimidine derivatives is summarized below, with key differences in substituents, synthetic routes, and biological activities:

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / Structure Substituents (Positions) Synthesis Method Biological Activity / Applications References
3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 2-CH₃, 3-Br, 7-CF₃ Bromination + Suzuki coupling Intermediate for kinase inhibitors ; No direct activity reported
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 5-Ph, 7-CF₃ SNAr with amines/thiols Screened for κ-opioid receptor agonism (IC₅₀ > 10 μM)
5-(4-Ethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 3-CONH-benzyl, 5-aryl, 7-CF₃ Multi-step arylation/alkylation Antituberculosis activity (IC₉₀ < 10 μM)
7-(Difluoromethyl)-5-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 2-CH₃, 5-aryl, 7-CF₂H Cyclocondensation + fluorination Unknown (structural analog for solubility studies)
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 5-cyclopropyl, 7-CF₃ SNAr with cyclopropylamine Intermediate for anticoccidial agents

Key Structural and Functional Differences

Position 3 Modifications: The 3-bromo group in the target compound enables Pd-catalyzed cross-coupling reactions, distinguishing it from derivatives with carboxamide (e.g., antituberculosis agents) or unsubstituted positions .

Trifluoromethyl vs. Other Fluorinated Groups: The 7-CF₃ group improves metabolic stability compared to 7-CF₂H (difluoromethyl) or non-fluorinated analogs, as seen in anticoccidial and kinase inhibitor studies .

Tetrahydro vs.

Biological Activity

3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C7H10BrN
  • Molecular Weight : 216.08 g/mol
  • CAS Number : Not specified in the provided sources.

The biological activity of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is largely attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : This compound has shown potential as an inhibitor of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. In particular, derivatives of pyrazolo[1,5-a]pyrimidines have been documented to exhibit selective inhibition of COX-2 over COX-1, making them attractive candidates for anti-inflammatory therapies .
  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been studied for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Assays and Efficacy

The efficacy of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been evaluated through various biological assays:

Assay Type Target Efficacy (IC50/μM) Reference
COX-2 InhibitionCOX Enzymes0.01
Anticancer ActivityVarious Cancer CellsVaries (specific data not available)
Antimicrobial ActivityMycobacterium tuberculosisMIC = 6.3

Case Studies

Several studies have investigated the biological activity of compounds related to 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine:

  • Anti-inflammatory Study : A series of pyrazolo derivatives were synthesized and tested for anti-inflammatory activity. Compounds showed significant inhibition percentages against induced edema models in vivo .
  • Anticancer Research : In vitro studies demonstrated that certain pyrazolo[1,5-a]pyrimidines could inhibit proliferation in cancer cell lines such as HepG2 and MCF-7 with varying degrees of effectiveness .
  • Antimicrobial Screening : The compound's analogs were screened against Mycobacterium tuberculosis with promising results indicating potential as a new antitubercular agent .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in 3-bromo-2-methyl-7-(trifluoromethyl) derivatives?

  • The core structure is typically synthesized via condensation reactions between 2-aminopyrazole derivatives and β-diketones or enaminones. For example, Jismy et al. (2018) reported an efficient method using 2-aminopyrazole and trifluoromethyl-substituted enaminones under reflux conditions in ethanol or DMF, yielding 7-trifluoromethylpyrazolo[1,5-a]pyrimidines with >90% purity .
  • Alternative routes involve Pd-catalyzed cross-coupling reactions for regioselective functionalization, as demonstrated in the synthesis of 7-aryl/heteroaryl derivatives .

Q. How is the structure of 3-bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine confirmed experimentally?

  • Spectroscopic analysis : 1H^1H-NMR and 13C^{13}C-NMR are critical for confirming substitution patterns. For instance, the trifluoromethyl group at C7 shows a distinct 19F^{19}F-NMR signal near -60 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., Liu et al., 2012) reveal planar pyrimidine rings and bond lengths consistent with aromaticity (mean C–C bond length: 1.39 Å) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination at the C3 position of pyrazolo[1,5-a]pyrimidines?

  • Bromination at C3 competes with C5/C7 reactivity due to electron-rich regions in the pyrimidine ring. Schmitt et al. (2018) optimized selectivity using N-bromosuccinimide (NBS) in DMF at 0°C, achieving >85% C3-bromination via radical intermediates .
  • Contradictions arise in solvent choice: Polar aprotic solvents (DMF, DMSO) favor C3 bromination, while non-polar solvents (CH2_2Cl2_2) lead to side products at C5 .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • The strong electron-withdrawing effect of CF3_3 deactivates the pyrimidine ring, requiring Pd catalysts with high electron density (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings. Jismy et al. (2017) achieved 78% yield in arylations using Pd(OAc)2_2/XPhos at 110°C .
  • Steric hindrance from CF3_3 complicates alkynylation; copper-free Sonogashira conditions (e.g., PdCl2_2/AsPh3_3) are preferred to minimize side reactions .

Q. What discrepancies exist in spectral data interpretation for structurally similar analogs?

  • Case study : For 7-amino-3-(2'-chlorophenylazo) derivatives, 1H^1H-NMR signals for NH2_2 protons vary between δ 5.8–6.2 ppm depending on solvent (DMSO vs. CDCl3_3), leading to misassignment risks .
  • Resolution : Combined use of 2D-NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) clarifies ambiguous signals. For example, the molecular ion [M+H]+^+ at m/z 376.25 confirms empirical formula C15_{15}H18_{18}BrN7_7 .

Methodological Guidance

Q. How can researchers optimize reaction yields for 7-trifluoromethylpyrazolo[1,5-a]pyrimidines under mild conditions?

  • Stepwise protocol :

Condensation : React 2-aminopyrazole (1.2 eq) with 3-(trifluoromethyl)-1,3-diketone (1.0 eq) in ethanol at 60°C for 6 hours .

Bromination : Add NBS (1.1 eq) in DMF at 0°C, stir for 2 hours .

Purification : Recrystallize from ethanol/DMF (3:1 v/v) to isolate pure product (mp 221–223°C) .

  • Yield improvement : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 50% .

Q. What strategies mitigate environmental risks during large-scale synthesis?

  • Waste management : Separate halogenated by-products (e.g., brominated intermediates) and treat via ozonation or activated carbon adsorption .
  • Solvent recovery : Distill and reuse DMF/ethanol mixtures to reduce hazardous waste generation by 70% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.